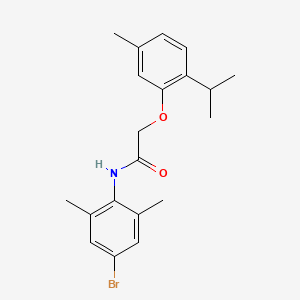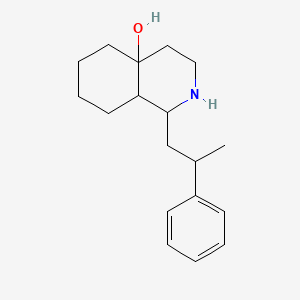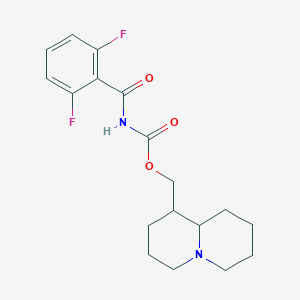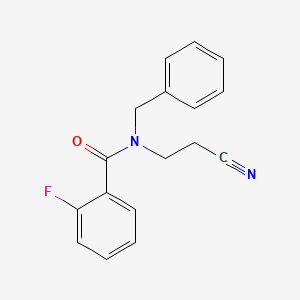![molecular formula C21H18Cl2N4O2S B5968796 N-(2,4-dichlorophenyl)-2-{(2Z)-2-[(2E)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5968796.png)
N-(2,4-dichlorophenyl)-2-{(2Z)-2-[(2E)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-{(2Z)-2-[(2E)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a dihydronaphthalene moiety, and a thiazole ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-{(2Z)-2-[(2E)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dichlorophenyl acetamide, followed by the introduction of the dihydronaphthalene and thiazole groups through various condensation and cyclization reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dichlorophenyl)-2-{(2Z)-2-[(2E)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions and cellular pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorophenyl)-2-{(2Z)-2-[(2E)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can be elucidated through techniques such as molecular docking, biochemical assays, and cellular studies.
Comparación Con Compuestos Similares
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties, used in mouthwashes and disinfectants.
Domiphen bromide: Another antimicrobial agent, structurally similar to cetylpyridinium chloride.
Uniqueness
N-(2,4-dichlorophenyl)-2-{(2Z)-2-[(2E)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(2Z)-2-[(E)-3,4-dihydro-2H-naphthalen-1-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O2S/c22-13-8-9-17(15(23)10-13)24-19(28)11-18-20(29)25-21(30-18)27-26-16-7-3-5-12-4-1-2-6-14(12)16/h1-2,4,6,8-10,18H,3,5,7,11H2,(H,24,28)(H,25,27,29)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRBQUHTXFRFLV-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NN=C3NC(=O)C(S3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/N=C\3/NC(=O)C(S3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-HYDROXYBENZALDEHYDE 1-[4-(4-BENZYLPIPERIDINO)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE](/img/structure/B5968719.png)

![1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B5968733.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-isobutylbenzyl)-3-piperidinamine](/img/structure/B5968758.png)
![N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide](/img/structure/B5968759.png)

![N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5968772.png)
![1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5968778.png)
![2-[(2-methoxy-4-quinolinyl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5968801.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B5968802.png)
![ethyl 3-amino-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]propanoate hydrochloride](/img/structure/B5968809.png)
![11-[(5-Methylfuran-2-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5968812.png)
